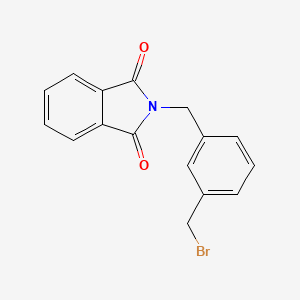

N-(3-bromomethylbenzyl)phthalimide

Description

Properties

IUPAC Name |

2-[[3-(bromomethyl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKHNDGGGZRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromomethylbenzyl Phthalimide

Retrosynthetic Analysis for Phthalimide-Protected Benzyl (B1604629) Halides

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.in For N-(3-bromomethylbenzyl)phthalimide, the key disconnection lies at the nitrogen-benzyl carbon bond (C-N bond). amazonaws.com This bond is logically formed via a nucleophilic substitution reaction.

The retrosynthetic disconnection of the target molecule suggests two primary synthons: a phthalimide (B116566) anion equivalent and a 3-(bromomethyl)benzyl cation equivalent. This immediately points towards a reaction between a phthalimide salt and a suitable 3-(bromomethyl)benzyl halide.

Retrosynthetic Approach:

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | C-N bond | Phthalimide anion and 3-(bromomethyl)benzyl cation | Potassium phthalimide and 1,3-bis(bromomethyl)benzene (B165771) |

This analysis forms the basis for the most common synthetic strategy, the Gabriel synthesis. wikipedia.orgbyjus.com

Direct N-Alkylation via Gabriel Synthesis Principles

The Gabriel synthesis is a classic and reliable method for preparing primary amines, and its principles are directly applicable to the synthesis of N-substituted phthalimides. wikipedia.orgbyjus.commasterorganicchemistry.com This method effectively prevents the over-alkylation that can occur with direct amination of alkyl halides. byjus.commasterorganicchemistry.com

Reaction of Phthalimide Anion with 3-(Bromomethyl)benzyl Halide Precursors

The core of this synthetic step involves the N-alkylation of the phthalimide anion with a suitable electrophile. wikipedia.org The phthalimide anion, typically generated by treating phthalimide with a base like potassium hydroxide (B78521) or potassium carbonate, acts as a potent nucleophile. byjus.comiu.edu

The most common precursor for the 3-(bromomethyl)benzyl moiety is 1,3-bis(bromomethyl)benzene. The reaction proceeds via an SN2 mechanism, where the phthalimide anion attacks one of the benzylic carbons of 1,3-bis(bromomethyl)benzene, displacing a bromide ion. vedantu.com

Reaction Scheme:

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the N-alkylation reaction can be significantly influenced by the choice of reagents and reaction conditions. researchgate.net

Base Selection: While potassium hydroxide is commonly used to generate the phthalimide anion, other bases such as potassium carbonate can also be employed, sometimes in combination with a phase-transfer catalyst to enhance reactivity. iu.eduorgsyn.org Mechanochemical methods using potassium carbonate have also been explored for the N-alkylation of imides, offering a solvent-free alternative. nih.govbeilstein-journals.org

Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the phthalimide salt while not strongly solvating the nucleophilic anion, thus accelerating the SN2 reaction. iu.eduthermofisher.com Other solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can also be utilized. thermofisher.com

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize side reactions. The reaction time is monitored until completion, often by techniques like thin-layer chromatography (TLC).

Stoichiometry: To favor the formation of the mono-alkylated product, this compound, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the phthalimide salt relative to 1,3-bis(bromomethyl)benzene can help minimize the formation of the di-substituted byproduct where both bromomethyl groups have reacted with phthalimide.

Alternative Synthetic Routes to the this compound Scaffold

While the direct N-alkylation of phthalimide is the most straightforward approach, alternative strategies can be envisioned. One such possibility involves a two-step process starting from 3-methylbenzyl alcohol.

Phthaloylation: The alcohol is first reacted with phthalic anhydride (B1165640) to form the corresponding N-(3-methylbenzyl)phthalimide.

Bromination: The methyl group of N-(3-methylbenzyl)phthalimide is then selectively brominated using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator to yield the final product.

This route, however, may be less direct and potentially lower-yielding than the Gabriel synthesis approach.

Other modern methods for the synthesis of N-substituted phthalimides include palladium-catalyzed oxidative carbonylation reactions and multicomponent reactions involving arynes. organic-chemistry.org However, their specific application to this compound is not widely reported.

Isolation and Purification Techniques in this compound Synthesis

Following the reaction, the desired product must be isolated from the reaction mixture and purified.

Work-up: The typical work-up procedure involves pouring the reaction mixture into water to precipitate the crude product, as this compound is generally insoluble in water. iu.eduorgsyn.org The precipitated solid is then collected by filtration.

Purification: The crude product is often purified by recrystallization from a suitable solvent or a solvent mixture. orgsyn.org Common solvents for recrystallization of N-substituted phthalimides include ethanol (B145695), acetic acid, or mixtures of ethanol and water. orgsyn.orgorgsyn.org The purity of the final product can be assessed by its melting point and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Characterization Data for a Related Compound, N-Benzylphthalimide:

| Property | Value |

| Melting Point | 116 °C |

| Appearance | Colorless crystals |

This data is for the related compound N-benzylphthalimide and is provided for illustrative purposes. orgsyn.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of N 3 Bromomethylbenzyl Phthalimide

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The benzylic bromide in N-(3-bromomethylbenzyl)phthalimide is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate and the good leaving group ability of the bromide ion.

Mechanistic Investigations of SN1 and SN2 Pathways

The mechanism of nucleophilic substitution at the benzylic carbon can proceed via either an SN 1 or SN 2 pathway, or a borderline mechanism, depending on the reaction conditions and the nucleophile. nih.gov

SN 1 Pathway: This pathway involves the formation of a carbocation intermediate. youtube.com It is favored by polar protic solvents, which can stabilize the ionic intermediates, and by weak nucleophiles. youtube.comyoutube.com For this compound, the formation of a secondary benzylic carbocation is relatively favorable due to resonance stabilization with the benzene (B151609) ring.

SN 2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com It is favored by polar aprotic solvents and strong nucleophiles. youtube.comyoutube.com The steric hindrance around the benzylic carbon in this compound is not significant, allowing for backside attack by the nucleophile. youtube.com

The choice between these pathways can be influenced by several factors:

| Factor | Favors S N 1 | Favors S N 2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, RNH₂) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone (B3395972), DMF) |

| Substrate | Tertiary > Secondary | Primary > Secondary |

Scope of Nucleophilic Attack with Various Substrates

A wide variety of nucleophiles can be employed to displace the benzylic bromide, leading to the formation of diverse molecular architectures.

With Amines and Azides: Primary and secondary amines, as well as sodium azide, can react with this compound to introduce a nitrogen-containing functional group. This is a key step in the synthesis of more complex amines and heterocyclic compounds.

With Thiols and Thiolates: Thiols and their corresponding thiolates are excellent nucleophiles that readily displace the bromide to form thioethers.

With Cyanide: The reaction with cyanide ions provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

With Carboxylates and Alkoxides: Carboxylate salts and alkoxides can act as nucleophiles to form esters and ethers, respectively.

With Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new carbon-carbon bonds.

Reactivity of the Phthalimide (B116566) Functional Group

The phthalimide group in this compound serves as a protecting group for a primary amine. It can be removed under specific conditions to reveal the amine functionality.

Amine Unmasking Through Hydrazinolysis and Hydrolysis Mechanisms

The Gabriel synthesis is a classic method for preparing primary amines, and the cleavage of the phthalimide is a crucial step. thermofisher.commasterorganicchemistry.com

Hydrazinolysis: This is the most common and often mildest method for cleaving the phthalimide group. thermofisher.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). thermofisher.com The mechanism involves nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, followed by an intramolecular cyclization to form the stable phthalhydrazide (B32825) and liberate the primary amine. masterorganicchemistry.comlibretexts.org This method is advantageous because the phthalhydrazide byproduct is often insoluble and can be easily removed by filtration. nih.gov

Hydrolysis: The phthalimide ring can also be opened by acidic or basic hydrolysis. thermofisher.comlibretexts.org

Acidic Hydrolysis: This requires strong acids (e.g., HCl, H₂SO₄) and often harsh conditions, which may not be suitable for sensitive substrates. thermofisher.comlibretexts.org The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Basic Hydrolysis: This is typically carried out with a strong base like sodium hydroxide (B78521). The mechanism involves nucleophilic attack of the hydroxide ion on a carbonyl carbon. libretexts.org The initial product is a phthalamic acid salt, which requires subsequent acidification to release the free amine.

Selective Ring-Opening Reactions of the Phthalimide Core

Under certain conditions, the phthalimide ring can undergo selective ring-opening without complete removal of the phthaloyl group. For instance, reaction with nucleophiles like amines or amino alcohols can lead to the formation of phthalamide (B166641) derivatives. cmu.edu These reactions proceed by nucleophilic attack on one of the carbonyl groups, leading to the opening of the imide ring. cmu.edu

Derivatization Strategies and Applications in Complex Molecule Assembly

Functionalization at the Benzylic Position for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The benzylic bromide of N-(3-bromomethylbenzyl)phthalimide is a key feature, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the foundation for forming new carbon-carbon and carbon-heteroatom bonds.

The benzylic position is particularly reactive due to the stability of the resulting benzylic radical, cation, or anion, which is stabilized by resonance with the adjacent benzene (B151609) ring. masterorganicchemistry.comyoutube.com This inherent reactivity allows for efficient substitution reactions with a wide variety of nucleophiles.

Carbon-Carbon Bond Formation:

Alkylation Reactions: In the presence of a suitable base, carbanions derived from active methylene (B1212753) compounds, organometallic reagents, or other carbon nucleophiles can displace the bromide to form a new carbon-carbon bond. This strategy is fundamental in extending carbon chains and constructing more elaborate molecular skeletons.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form carbon-carbon bonds between the benzylic position and various organoboron or organotin reagents, respectively.

Carbon-Heteroatom Bond Formation:

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can readily displace the benzylic bromide to form new carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This is a common strategy for introducing the 3-(phthalimidomethyl)benzyl moiety into a molecule.

O-Alkylation: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can react to form ethers.

S-Alkylation: Thiols and their corresponding thiolates are excellent nucleophiles for this type of reaction, leading to the formation of thioethers.

These substitution reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic attack. researchgate.net The choice of base, if required, is crucial and depends on the pKa of the nucleophile. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. researchgate.net

Post-Deprotection Derivatization of the Primary Amine Moiety

A significant advantage of using this compound is the phthalimide (B116566) group, which serves as a protecting group for a primary amine. This protection strategy, known as the Gabriel synthesis, prevents unwanted side reactions at the nitrogen atom during the initial functionalization at the benzylic position. byjus.commasterorganicchemistry.com

Once the desired modifications at the benzylic position are complete, the phthalimide group can be removed to liberate the primary amine. This deprotection is typically achieved through hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) or methanol. researchgate.netyoutube.com The reaction proceeds by nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the desired primary amine. researchgate.net

Alternative, milder methods for phthalimide deprotection have also been developed to avoid the harsh conditions of traditional hydrazinolysis. organic-chemistry.orgresearchgate.net These can include treatment with sodium borohydride (B1222165) followed by acetic acid, or the use of aqueous methylamine. organic-chemistry.orgresearchgate.net

The newly exposed primary amine offers a second site for a wide array of derivatization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Further reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This two-step sequence of functionalization at the benzylic position followed by deprotection and derivatization of the primary amine allows for the synthesis of a vast library of disubstituted meta-xylene derivatives.

Utilization in the Construction of Multifunctional Scaffolds and Polydentate Ligands

The bifunctional nature of this compound makes it an ideal building block for the construction of complex, multifunctional scaffolds and polydentate ligands. researchgate.netnih.gov These structures are of significant interest in various fields, including medicinal chemistry, materials science, and coordination chemistry.

Multifunctional Scaffolds:

By sequentially or simultaneously reacting both the benzylic bromide and the (deprotected) amine, this compound can be incorporated into larger molecular frameworks. This allows for the introduction of specific functionalities at defined positions, leading to molecules with tailored properties. For example, the phthalimide moiety itself is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. nih.govucl.ac.uk

Polydentate Ligands:

Polydentate ligands, which can bind to a central metal atom through multiple donor sites, are crucial in coordination chemistry and catalysis. The ability to introduce both a nitrogen donor (from the deprotected amine) and another donor group via functionalization at the benzylic position makes this compound a valuable precursor for such ligands. For instance, reaction at the benzylic position with a molecule already containing a donor atom (e.g., a pyridine (B92270) or a thiol) and subsequent deprotection of the phthalimide would yield a tridentate ligand.

Role as a Precursor in Diverse Synthetic Cascades and Domino Reactions

This compound can serve as a starting material for various synthetic cascades and domino reactions. nih.govnih.gov These reaction sequences, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

The initial reaction at the benzylic bromide can trigger a subsequent intramolecular reaction. For example, if the incoming nucleophile contains a reactive functional group, it can be positioned to react with the phthalimide moiety or the aromatic ring under specific conditions.

Furthermore, photochemically initiated domino reactions involving phthalimides have been reported. nih.gov While not specific to this compound, these studies demonstrate the potential for the phthalimide group to participate in complex, light-induced reaction cascades. nih.gov

Applications as an Initiator or Monomer in Advanced Polymer Synthesis

The reactive sites of this compound also lend themselves to applications in polymer chemistry. sigmaaldrich.comrsc.orgasianpubs.org

As an Initiator:

The benzylic bromide can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com In this process, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst to generate a propagating radical, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymer chains would each contain a terminal phthalimide group, which can be further modified post-polymerization.

As a Monomer:

Following deprotection of the phthalimide to reveal the primary amine, the resulting 3-(aminomethyl)benzyl bromide can be used as a monomer in condensation polymerization reactions. For example, reaction with a dicarboxylic acid would lead to the formation of a polyamide. Alternatively, the deprotected amine could be modified to introduce a polymerizable group (e.g., a vinyl or acryloyl group), and the resulting monomer could be used in chain-growth polymerization.

Polymers containing phthalimide groups are known for their excellent thermal stability and transparency. asianpubs.org The incorporation of this compound or its derivatives into polymer chains allows for the synthesis of functional polymers with tunable properties. d-nb.info

Spectroscopic and Advanced Analytical Characterization Methodologies for N 3 Bromomethylbenzyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(3-bromomethylbenzyl)phthalimide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The protons of the phthalimide (B116566) moiety typically appear as a multiplet in the aromatic region. The benzylic protons and the bromomethyl protons also give characteristic signals, the chemical shifts of which are influenced by their neighboring functional groups.

The ¹³C NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbons of the phthalimide group are readily identified by their characteristic downfield chemical shifts. Signals for the aromatic carbons and the aliphatic carbons of the benzyl (B1604629) and bromomethyl groups are also observed at their expected chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic Protons | 7.70 - 7.90 (m) | 123.0 - 134.0 |

| Benzyl Aromatic Protons | 7.20 - 7.40 (m) | 128.0 - 138.0 |

| Benzyl CH₂ Protons | ~4.80 (s) | ~42.0 |

| Bromomethyl CH₂ Protons | ~4.50 (s) | ~32.0 |

| Phthalimide Carbonyl Carbons | - | ~167.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of nearly equal intensity separated by two m/z units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under MS conditions can lead to several characteristic fragment ions. Common fragmentation pathways include the cleavage of the benzyl-nitrogen bond and the loss of the bromine atom.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 329 | Molecular Ion |

| [M+2]⁺ | 331 | Molecular Ion with ⁸¹Br |

| [M-Br]⁺ | 250 | Loss of Bromine radical |

| [C₈H₄NO₂]⁺ | 146 | Phthalimide fragment |

| [C₇H₆Br]⁺ | 169 | Bromobenzyl fragment |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. scifiniti.com

The IR spectrum will prominently feature strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the phthalimide ring. scifiniti.com Other key vibrational modes include C-N stretching, aromatic and aliphatic C-H stretching, and the C-Br stretching vibration. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) |

| C=O (Imide) | Symmetric Stretch | ~1770 (strong) | ~1770 (weak) |

| C=O (Imide) | Asymmetric Stretch | ~1710 (strong) | ~1710 (weak) |

| C-N (Imide) | Stretch | ~1380 | ~1380 |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 | 2850-3000 |

| C-Br | Stretch | 500-600 | 500-600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in the crystal lattice. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Related Compound N-Benzylphthalimide researchgate.net

| Parameter | Value |

| Formula | C₁₅H₁₁NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1159 (3) |

| b (Å) | 8.4691 (3) |

| c (Å) | 10.1461 (5) |

| α (°) | 99.480 (2) |

| β (°) | 106.745 (2) |

| γ (°) | 97.648 (2) |

| V (ų) | 566.88 (4) |

| Z | 2 |

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) and Computational Analysis for Absolute Configuration Determination of Chiral Derivatives

This compound itself is an achiral molecule. However, it can be used as a versatile starting material for the synthesis of chiral derivatives. For such chiral compounds, advanced chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are essential for determining their absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.

While specific studies on the chiroptical properties of chiral derivatives of this compound are not widely reported, the methodology remains a standard and powerful approach in stereochemical analysis. The phthalimide group acts as a strong chromophore, which can give rise to distinct Cotton effects in the ECD spectrum, facilitating the stereochemical assignment of its chiral derivatives.

Theoretical and Computational Investigations of N 3 Bromomethylbenzyl Phthalimide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of N-(3-bromomethylbenzyl)phthalimide. By calculating the electron density, DFT methods can elucidate the molecule's reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the phthalimide (B116566) ring, suggesting this region is prone to electrophilic attack. Conversely, the LUMO is concentrated on the bromomethylbenzyl moiety, specifically the C-Br bond, indicating its susceptibility to nucleophilic attack. This electronic distribution is fundamental to understanding the compound's role in chemical synthesis, particularly in reactions where it acts as an electrophile.

Further analysis of molecular electrostatic potential (MEP) maps highlights the electron-rich and electron-deficient areas of the molecule. The electronegative oxygen and nitrogen atoms of the phthalimide group create a region of negative electrostatic potential, while the area around the benzylic methylene (B1212753) group attached to the bromine atom exhibits a positive potential, confirming its electrophilic nature.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

Note: The data presented in this table is hypothetical and serves as a representative example of results obtained from DFT calculations for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and intermolecular interactions of this compound. These simulations model the atomic movements over time, providing a detailed picture of the molecule's flexibility and its interactions with its environment.

Conformational analysis through MD simulations reveals that the molecule possesses significant rotational freedom around the C-N and C-C single bonds connecting the phthalimide and benzyl (B1604629) groups. This flexibility allows the molecule to adopt various low-energy conformations, which can be crucial for its interaction with biological targets or its packing in a crystal lattice. The torsion angles defining the orientation of the benzyl group relative to the phthalimide ring are key parameters in these studies.

Simulations in different solvents can elucidate the role of intermolecular forces. In polar solvents, strong dipole-dipole interactions are observed between the solvent molecules and the polar phthalimide group. In nonpolar environments, van der Waals forces and potential π-π stacking interactions between the aromatic rings become more dominant in dictating the molecule's behavior and aggregation state.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in dissecting the reaction mechanisms involving this compound. A primary reaction of interest is the nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group. DFT calculations can be employed to map the potential energy surface of such reactions, identifying the transition states and intermediates.

By modeling the reaction pathway of this compound with a nucleophile, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. The geometry of the transition state can also be determined, revealing the atomic arrangement at the peak of the energy profile. These calculations often suggest an SN2-like mechanism, where the nucleophile attacks the carbon atom from the side opposite to the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for designing new analogs of this compound with desired properties. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

For this compound, QSAR studies would involve synthesizing a library of derivatives with modifications to the phthalimide or benzyl rings. The biological activity of these compounds would be experimentally determined, and various molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric descriptors) would be calculated for each analog.

Statistical methods are then used to build a QSAR model that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds. For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of substituents on the phthalimide ring enhances a particular biological activity.

Broader Research Perspectives and Future Directions for N 3 Bromomethylbenzyl Phthalimide

Emerging Synthetic Applications in Organic Materials Science

While specific research on N-(3-bromomethylbenzyl)phthalimide in organic materials science is not extensively documented, the broader class of N-substituted phthalimides has shown promise in this field. For instance, the related compound N-(bromomethyl)phthalimide has been utilized as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of α-phthalimidopoly(styrene). sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly be employed to create functional polymers with tailored properties. The phthalimide (B116566) moiety can be introduced as a handle for further functionalization or to influence the photophysical and electronic properties of the resulting materials.

The general versatility of N-substituted phthalimides in organic synthesis points towards their potential use as building blocks for a range of organic materials. The reactivity of the bromomethyl group allows for its substitution by various nucleophiles, enabling the incorporation of the phthalimide unit into larger molecular architectures. This could be leveraged in the design and synthesis of novel organic semiconductors, liquid crystals, or other functional materials where the phthalimide group can impart desirable characteristics such as thermal stability or specific electronic behavior.

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The integration of chemical syntheses into automated platforms and continuous flow chemistry is a rapidly growing area of research, aiming to improve efficiency, reproducibility, and safety. While specific examples of the use of this compound in such systems are not yet widely reported, the synthesis of related compounds like N-(3-bromopropyl)phthalimide has been described in contexts that are amenable to these technologies. The Open Reaction Database, for instance, includes data on reactions that are suitable for both benchtop and automated high-throughput experiments, as well as flow chemistry.

The synthesis of N-(3-bromopropyl)phthalimide has been explored using various methods, including phase transfer catalysis, ultrasonic waves, and microwave radiation, which can often be adapted for automated or flow systems. researchgate.net These techniques can offer advantages in terms of reaction time, yield, and scalability. The development of robust and well-characterized reactions involving this compound would be a crucial step towards its integration into these modern synthetic workflows.

Challenges and Opportunities in Expanding Its Synthetic Utility and Scope

Despite its potential, the full synthetic utility of this compound has yet to be realized. A key challenge is the limited number of studies specifically focused on this compound and its unique reactivity. Much of the current understanding is extrapolated from research on related N-substituted phthalimides.

Challenges:

Limited Specific Research: There is a scarcity of published research detailing the specific applications and reaction scope of this compound.

Reaction Control: The high reactivity of the benzylic bromide can sometimes lead to side reactions or over-alkylation, which can complicate synthetic procedures and reduce yields.

Scalability: While laboratory-scale syntheses are established, scaling up the production of this compound and its derivatives may present challenges that need to be addressed.

Opportunities:

Novel Material Synthesis: There is a significant opportunity to explore the use of this compound as a key building block for new organic materials with unique electronic, optical, or mechanical properties.

Medicinal Chemistry: The phthalimide scaffold is present in various biologically active molecules. Further investigation into derivatives of this compound could lead to the discovery of new therapeutic agents.

Advanced Catalysis: The development of new catalytic methods specifically tailored for the transformations of this compound would greatly expand its synthetic toolbox and enable the construction of more complex molecular architectures.

Automated Synthesis: Integrating the synthesis and reactions of this compound into automated platforms could accelerate the discovery of new applications and derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-bromomethylbenzyl)phthalimide, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of bromoalkyl phthalimides typically involves nucleophilic substitution between phthalimide and a brominated alkyl/benzyl halide. For This compound , a plausible route is:

- Step 1: React phthalimide with 3-(bromomethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃ or Na₂CO₃) at 80–100°C for 12–24 hours .

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.

- Step 3: Purify via recrystallization (ethanol/water) or column chromatography.

Critical Data:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 100°C | |

| Yield | 85–87% |

Q. How can the stability of this compound be assessed under varying pH conditions?

Methodological Answer: Bromoalkyl phthalimides are prone to hydrolysis. To evaluate stability:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25–37°C.

- Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) or HPLC.

- Key Insight: At pH > 9, rapid dehalogenation or hydrolysis may occur, as seen in related N-hydroxymethyl phthalimides, where complete conversion to phthalimide occurred in 50 s under 0.18 M NaOH .

Critical Data:

| pH | Degradation Half-Life | Observation |

|---|---|---|

| 9.0 | >300 s | No degradation |

| 12.0 | <50 s | Complete conversion |

| Ref |

Advanced Research Questions

Q. How does the bromine substitution pattern influence reactivity in cross-coupling or photoredox catalysis?

Methodological Answer: The bromine atom in This compound serves as a leaving group, enabling participation in:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (80°C, 12 h). Compare yields with N-(4-bromobutyl)phthalimide derivatives, which achieved >80% efficiency in analogous reactions .

- Photoredox Reactions: Employ Ru(bpy)₃²⁺ (0.5 mol%) under visible light (450 nm) to initiate single-electron transfer (SET), generating alkyl radicals for C–C bond formation .

Critical Data:

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 82% | |

| Photoredox Alkylation | Ru(bpy)₃²⁺ | 75% |

Q. What strategies mitigate competing side reactions during photochemical applications?

Methodological Answer: Competing pathways (e.g., hydrolysis or radical recombination) can be minimized by:

- Solvent Optimization: Use anhydrous acetonitrile or DMF to suppress hydrolysis .

- Radical Traps: Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench undesired radical intermediates .

- Low-Temperature Irradiation: Conduct reactions at –20°C to reduce thermal side reactions, as demonstrated in photodecarboxylative additions to N-(2-bromoethyl)phthalimide .

Critical Data:

| Condition | Side Reaction Rate Reduction | Reference |

|---|---|---|

| Anhydrous Solvent | 90% | |

| TEMPO Addition | 70% |

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported reaction yields for bromoalkyl phthalimides?

Methodological Answer: Discrepancies in yields (e.g., 75–95% for similar compounds) often arise from:

- Base Strength: Stronger bases (e.g., NaH) may improve alkylation efficiency but increase hydrolysis risk .

- Steric Effects: Bulky substituents on the benzyl group reduce reactivity, requiring longer reaction times .

- Validation: Replicate key experiments (e.g., N-(4-bromobutyl)phthalimide synthesis) using reported protocols to benchmark conditions .

Applications in Drug Discovery

Q. What pharmacologically active derivatives can be synthesized from this compound?

Methodological Answer: The compound is a precursor for:

- Anti-Inflammatory Agents: React with 2,3-unsaturated glycosides to form phthalimidomethyl derivatives, as demonstrated in studies achieving IC₅₀ values <10 μM .

- Cholinesterase Inhibitors: Amination followed by screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with activity comparable to galantamine (IC₅₀ = 1.3–1.4 mg/mL) .

Critical Data:

| Derivative | Biological Activity | Reference |

|---|---|---|

| Phthalimidomethyl glycoside | Anti-inflammatory (IC₅₀ = 8.5 μM) | |

| N-Substituted amine | BChE inhibition (IC₅₀ = 1.3 mg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.